molecular formula C8H5NO5S B372199 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide CAS No. 343348-19-6

5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

Cat. No.: B372199
CAS No.: 343348-19-6
M. Wt: 227.2g/mol
InChI Key: FRVJPCXMCXAHGL-UHFFFAOYSA-N
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Description

5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science. This compound is characterized by the presence of a nitro group at the 5-position and a dioxide group at the 1,1-position of the benzo[b]thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide can be achieved through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is Et4NPF6, and the co-solvent is a mixture of HFIP and CH3NO2. This reaction yields the desired product with a yield of 75% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above could potentially be scaled up for industrial applications, given its relatively mild reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro and dioxide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: Lacks the nitro and dioxide groups, making it less reactive.

    5-Nitrobenzo[b]thiophene: Similar structure but lacks the dioxide group.

    Benzo[b]thiophene-1,1-Dioxide: Lacks the nitro group.

Uniqueness

5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is unique due to the presence of both the nitro and dioxide groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-1,1-dioxo-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-7-4-15(13,14)8-2-1-5(9(11)12)3-6(7)8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVJPCXMCXAHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1(=O)=O)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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